Cas no 1099623-12-7 (5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine)

5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine 化学的及び物理的性質
名前と識別子
-
- 5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine
- Morpholine, 5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-
- 5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine
-
- MDL: MFCD11552132
- インチ: 1S/C13H16F3NO/c1-12(2)8-18-11(7-17-12)9-4-3-5-10(6-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3
- InChIKey: YBCKMFNWWPEEIS-UHFFFAOYSA-N
- ほほえんだ: N1C(C)(C)COC(C2=CC=CC(C(F)(F)F)=C2)C1
5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-221577-5.0g |
5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |
1099623-12-7 | 95.0% | 5.0g |
$1945.0 | 2025-02-20 | |
Enamine | EN300-221577-0.05g |
5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |
1099623-12-7 | 95.0% | 0.05g |
$155.0 | 2025-02-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01038285-1g |
5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |
1099623-12-7 | 95% | 1g |
¥3325.0 | 2023-04-05 | |
Chemenu | CM417650-250mg |
5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |
1099623-12-7 | 95%+ | 250mg |
$312 | 2023-02-03 | |
Aaron | AR01AMFO-250mg |
5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |
1099623-12-7 | 95% | 250mg |
$481.00 | 2025-02-09 | |
Aaron | AR01AMFO-500mg |
5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |
1099623-12-7 | 95% | 500mg |
$746.00 | 2025-02-09 | |
A2B Chem LLC | AV74152-250mg |
5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |
1099623-12-7 | 95% | 250mg |
$384.00 | 2024-04-20 | |
A2B Chem LLC | AV74152-10g |
5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |
1099623-12-7 | 95% | 10g |
$3071.00 | 2024-04-20 | |
A2B Chem LLC | AV74152-5g |
5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |
1099623-12-7 | 95% | 5g |
$2083.00 | 2024-04-20 | |
TRC | D457538-50mg |
5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine |
1099623-12-7 | 50mg |
$ 185.00 | 2022-06-05 |
5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine 関連文献
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholineに関する追加情報
Introduction to Compound with CAS No. 1099623-12-7 and Product Name: 5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine
The compound with the CAS number 1099623-12-7 and the product name 5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of morpholine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. The structural features of this compound, particularly the presence of dimethyl and trifluoromethyl substituents, contribute to its unique chemical properties and enhance its pharmacological efficacy.
In recent years, there has been a growing interest in the development of novel morpholine-based compounds due to their ability to modulate various biological pathways. Morpholine derivatives are known for their role as intermediates in the synthesis of drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. The specific substitution pattern in 5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine not only influences its reactivity but also its interaction with biological targets, making it a promising candidate for further research and development.
The trifluoromethyl group is a key structural feature that imparts unique electronic properties to the molecule. This group enhances the lipophilicity of the compound, facilitating better membrane penetration and improving its bioavailability. Additionally, the dimethyl substituents contribute to steric hindrance, which can influence the binding affinity of the molecule to its target receptors. These structural elements collectively contribute to the compound's potential as a pharmacophore in drug design.
Recent studies have highlighted the importance of morpholine derivatives in addressing unmet medical needs. For instance, research has demonstrated that certain morpholine-based compounds exhibit potent inhibitory effects on enzymes involved in inflammation and pain pathways. The structural motif present in 5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine aligns well with these findings, suggesting that it may have similar therapeutic applications. Furthermore, computational studies have indicated that this compound can effectively interact with specific amino acid residues in target proteins, modulating their activity.
The synthesis of 5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine involves a multi-step process that requires careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to achieve the desired structural complexity. These techniques not only improve the efficiency of the synthesis but also allow for greater control over the stereochemistry of the product.
In terms of pharmacological evaluation, 5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine has shown promising results in preclinical studies. Initial experiments have revealed that it exhibits moderate to high affinity for certain receptor targets, suggesting potential therapeutic benefits. Additionally, preliminary toxicity studies indicate that the compound is well-tolerated at relevant doses, making it a favorable candidate for further development. However, comprehensive pharmacokinetic and safety assessments are still required before moving into clinical trials.
The impact of fluorine substitution on pharmaceutical compounds is well-documented, with numerous examples demonstrating enhanced biological activity and stability. The presence of three fluorine atoms in 5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine contributes to its metabolic stability by resisting degradation under physiological conditions. This property is particularly valuable in drug development as it extends the half-life of the compound within the body, allowing for more effective dosing regimens.
Future research directions for 5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine include exploring its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The morpholine core is known to interact with cholinergic systems, which are implicated in these conditions. By leveraging computational modeling and high-throughput screening techniques, researchers aim to identify analogs with improved pharmacological profiles.
The development of novel pharmaceutical compounds is a complex process that involves collaboration across multiple disciplines. Chemists play a crucial role in designing and synthesizing new molecules like 5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine, while biologists focus on understanding their interactions with biological systems. Pharmacologists bridge these disciplines by evaluating drug efficacy and safety through rigorous testing protocols.
In conclusion,5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine (CAS No. 1099623-12-7) represents a significant advancement in pharmaceutical chemistry with potential applications across various therapeutic areas. Its unique structural features make it a promising candidate for further research and development. As our understanding of biological pathways continues to evolve,so does our ability to design molecules that target them effectively。
1099623-12-7 (5,5-Dimethyl-2-3-(trifluoromethyl)phenylmorpholine) 関連製品
- 1005298-85-0(2-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)
- 865363-93-5(Islatravir)
- 120-21-8(4-Diethylaminobenzaldehyde)
- 1996163-75-7(1-propoxycyclohexane-1-carbaldehyde)
- 883264-98-0(3-({4-3-carboxy-3-(piperidin-1-yl)propanamidophenyl}carbamoyl)-2-(piperidin-1-yl)propanoic acid)
- 1007550-70-0(4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide)
- 1361736-60-8(6,2',3',6'-Tetrachlorobiphenyl-3-ethanone)
- 923139-59-7(N-2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl-2-methoxybenzamide)
- 2386063-37-0(3-Amino-4-[(tert-butyldimethylsilyl)oxy]cyclopentan-1-ol)
- 2022628-68-6(Cyclopropanesulfonyl chloride, 2-(4-methylphenyl)-, (1R,2S)-rel-)




